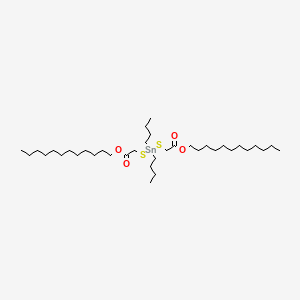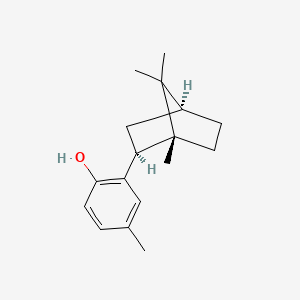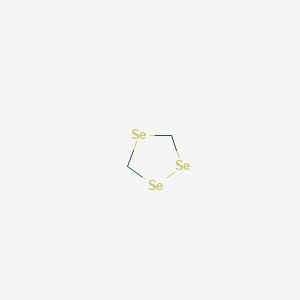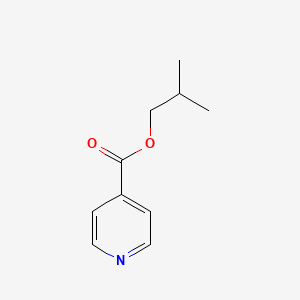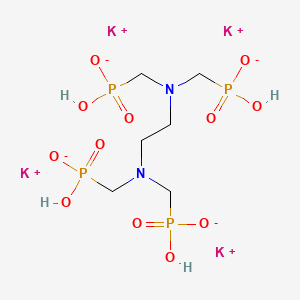
Phosphonic acid, (1,2-ethanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt: is a chemical compound with the molecular formula C6H16K4N2O12P4. It is commonly used as a chelating agent and has applications in various fields, including water treatment, agriculture, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and purity. The final product is usually obtained through crystallization and drying processes .
化学反応の分析
Types of Reactions
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as halogens. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphonic acid derivatives, while substitution reactions can produce halogenated compounds .
科学的研究の応用
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the inhibition of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in water treatment to prevent scale formation and corrosion, as well as in agriculture to enhance nutrient availability to plants
作用機序
The mechanism of action of [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their participation in various chemical and biological processes. This chelation process is crucial in applications such as water treatment, where it prevents the formation of scale and corrosion .
類似化合物との比較
Similar Compounds
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
Ethylenediaminetetramethylene phosphonic acid: Another chelating agent with similar applications but different chemical properties.
Uniqueness
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is unique due to its specific binding affinity for certain metal ions and its stability under various conditions. This makes it particularly effective in applications such as water treatment and industrial processes where other chelating agents may not perform as well .
特性
CAS番号 |
34274-30-1 |
|---|---|
分子式 |
C6H16K4N2O12P4 |
分子量 |
588.49 g/mol |
IUPAC名 |
tetrapotassium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H20N2O12P4.4K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChIキー |
AUMOSEQHACNXEW-UHFFFAOYSA-J |
正規SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[K+].[K+].[K+].[K+] |
関連するCAS |
1429-50-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



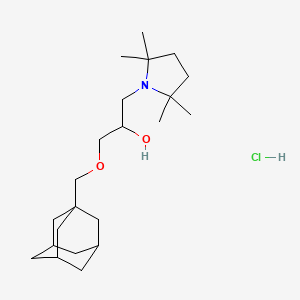
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
